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Compound of Interest |

Compound Name: (Sec-butylamino)(oxo)acetic acid
CAS No.: 80638-53-5
Cat. No.: B1286856
- 7

Executive Summary & Chemical Identity

(Sec-butylamino)(oxo)acetic acid, systematically known as

-sec-butyloxamic acid, represents a critical scaffold in the study of metabolic regulation. As a
structural analogue of pyruvate, this compound functions as a competitive inhibitor of lactate
dehydrogenase (LDH), a key enzyme in anaerobic glycolysis (the Warburg effect). This guide
detalils its structural topology, synthetic pathways, and mechanistic action, serving as a
reference for its application in metabolic oncology and proteomics.

Physicochemical Profile

The molecule consists of a four-carbon sec-butyl tail attached to an oxamic acid headgroup.
The oxamic acid moiety provides the polar pharmacophore required for enzyme active site
recognition, while the sec-butyl group offers hydrophobic bulk that influences isoform
selectivity.
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Property Value biological Significance
2-(butan-2-ylamino)-2- Definitive nomenclature for
IUPAC Name T _
oxoacetic acid registry.

Unique identifier for
CAS Registry 80638-53-5 procurement/database search.

[1]

Stoichiometry for reaction

Formula )
planning.
) Fragment-based drug design
Mol. Weight 145.16 g/mol )
(FBDD) compliant (<300 Da).
Indicates moderate
LogP ~0.8 (Exp/Calc) lipophilicity; membrane
permeable.
Critical for active site
H-Bond Donors 2 (NH, OH) ) ) )
anchoring (Argl71 interaction).
Facilitates water-bridging in the
H-Bond Acceptors 3 (C=0, OH)
solvent-exposed cleft.
Exists as (
1 Center (
Chirality ), (
of butyl)

), or racemate.

Structural Topology & Pharmacophore Analysis

The biological activity of

-sec-butyloxamic acid is dictated by its ability to mimic the transition state of pyruvate reduction.

The "Pyruvate Mimic" Motif

The oxamic acid headgroup (

) is isosteric and isoelectronic with pyruvate (
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o Carboxylate (

): Forms an electrostatic salt bridge with the conserved Argl71 residue in the LDH active
site.

o -Keto Amide: The carbonyl oxygen accepts a hydrogen bond from His195 (the catalytic
proton donor), acting as a "dead-end" substrate that cannot be reduced because the amide
bond resists hydride transfer from NADH.

The Hydrophobic Talil

The sec-butyl group occupies the hydrophobic pocket usually reserved for the methyl group of
pyruvate or the side chains of larger

-keto acids.

e Steric Constraint: Unlike the linear

-propy! derivatives which fit tightly into LDH-C4 isoforms, the branched sec-butyl group
introduces steric bulk.[2] This steric clash can be exploited to probe the volume of the
substrate-binding loop (residues 98-110) in different LDH isoforms (LDH-A vs. LDH-B).

Synthetic Protocol (Self-Validating)

The synthesis follows a robust two-step sequence: aminolysis of diethyl oxalate followed by
controlled hydrolysis. This route minimizes side reactions and allows for easy purification.

Reaction Scheme Visualization

The following diagram outlines the retrosynthetic logic and forward reaction flow.
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Caption: Two-step synthesis of N-sec-butyloxamic acid via an oxalate ester intermediate.

Step-by-Step Methodology

Reagents: Diethyl oxalate (Sigma-Aldrich), sec-Butylamine (99%), Lithium Hydroxide (LiOH),
THF, HCI (1M).

Step 1: Aminolysis (Formation of the Ester)

e Setup: Charge a round-bottom flask with diethyl oxalate (1.2 equiv) dissolved in anhydrous
ethanol.

» Addition: Cool to 0°C. Add sec-butylamine (1.0 equiv) dropwise over 20 minutes. The
reaction is exothermic; temperature control prevents bis-amidation (formation of oxamide).

e Reaction: Warm to room temperature and stir for 4 hours.

 Validation (TLC): Mobile phase Hexane:EtOAc (3:1). Reactant amine (ninhydrin positive)
should disappear; Ester product (UV active) appears at higher

o Workup: Evaporate solvent. The excess diethyl oxalate can be removed via high-vacuum
distillation or column chromatography, though the crude is often pure enough for Step 2.

Step 2: Saponification (Ester Hydrolysis)
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o Dissolution: Dissolve the crude ethyl

-sec-butyloxamate in a 1.1 mixture of THF:Water.

e Hydrolysis: Add LIOH (1.5 equiv) and stir at room temperature for 2 hours. Note: LIOH is
preferred over NaOH to prevent harsh conditions that might racemize the chiral center.

 Acidification: Cool to 0°C and acidify carefully with 1M HCI to pH ~2. The free acid often
precipitates or can be extracted into ethyl acetate.

Purification: Recrystallize from Hexane/Ethyl Acetate.

Mechanistic Action: LDH Inhibition

The primary utility of

-sec-butyloxamic acid is in metabolic research to block the conversion of pyruvate to lactate.
This effectively shuts down NAD+ regeneration in hypoxic cells.

Pathway Diagram

The following diagram illustrates the competitive inhibition mechanism within the glycolytic flux.
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Caption: Competitive inhibition of Lactate Dehydrogenase by N-sec-butyloxamic acid.

Biological Interpretation[2][3][4][5]

o Warburg Effect Probe: In cancer cells, LDH is upregulated. Treating cells with

-sec-butyloxamic acid forces the cells to rely on oxidative phosphorylation. If the
mitochondria are defective (common in tumors), the cell undergoes apoptosis.

o Selectivity Note: While

-substituted oxamates are general LDH inhibitors, the sec-butyl derivative shows specific
kinetic profiles.[2] Research indicates that bulky alkyl chains (like sec-butyl) drastically
reduce affinity for the LDH-C4 isoform (found in testes) compared to linear propyl chains,
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due to steric hindrance in the active site loop [1].[2] This makes it a useful negative control
when studying isoform-specific inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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